molecular formula C14H27N3O3 B13167797 tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

Cat. No.: B13167797
M. Wt: 285.38 g/mol
InChI Key: AJXFJHHMHOWSFY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a tert-butyl carbamate group. Its chemical formula is C14H28N2O3.

Preparation Methods

Chemical Reactions Analysis

tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(9-15)12(18)17-7-5-11(6-8-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

AJXFJHHMHOWSFY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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